molecular formula C16H14O5 B5365896 4,10-dimethoxy-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine

4,10-dimethoxy-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine

Cat. No.: B5365896
M. Wt: 286.28 g/mol
InChI Key: XEHYRNNIXUDWFF-UHFFFAOYSA-N
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Description

4,10-dimethoxy-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine is a complex organic compound characterized by its unique dibenzo[b,f][1,5]dioxocine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-dimethoxy-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction is often monitored using thin-layer chromatography to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,10-dimethoxy-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

4,10-dimethoxy-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,10-dimethoxy-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,10-dimethoxy-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine is unique due to its specific substitution pattern and the presence of the epoxide group

Properties

IUPAC Name

6,14-dimethoxy-8,16,17-trioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-17-11-7-3-5-9-13(11)19-16-10-6-4-8-12(18-2)14(10)20-15(9)21-16/h3-8,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHYRNNIXUDWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3C4=C(C(=CC=C4)OC)OC2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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